molecular formula C25H31ClF2O5S B015938 Cloticasone propionate CAS No. 80486-69-7

Cloticasone propionate

Cat. No. B015938
CAS RN: 80486-69-7
M. Wt: 517 g/mol
InChI Key: MVLBCBPGBUAVJQ-CENSZEJFSA-N
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Description

Fluticasone propionate, also known as Cloticasone propionate, is a highly selective agonist at the glucocorticoid receptor . It has negligible activity at androgen, estrogen, or mineralocorticoid receptors . It is used to treat sneezing, itchy or runny nose, or other symptoms caused by hay fever . It is also used to treat chronic rhinosinusitis with nasal polyps (CRSwNP) in adults . This medicine belongs to the family of medicines known as corticosteroids .


Synthesis Analysis

Fluticasone propionate is a glucocorticoid indicated for the prophylactic treatment of asthma and is administered via inhalation from an aerosol-type device or power inhaler . The activity of fluticasone propionate when inhaled is due to the parent drug, with any metabolites formed being 2000 times less active . The LC-MS analysis of fluticasone propionate was performed on an ionKey/MS System comprised of an ACQUITY UPLC M-Class System coupled with a Xevo TQ-S Mass Spectrometer in MRM mode .


Molecular Structure Analysis

The molecular formula of Fluticasone propionate is C25H31ClF2O5S . Its average mass is 517.025 Da and its monoisotopic mass is 516.154907 Da .


Chemical Reactions Analysis

A high sensitivity UP LC-MS/MS method for the analysis of fluticasone propionate in plasma was developed . Using neutral and basic mobile phases in ACQUITY UPLC M-Class and ionKey/MS systems . A rapid and simple HPLC method was also developed to detect and quantify fluticasone propionate in inhalation particles on several matrices .


Physical And Chemical Properties Analysis

Fluticasone propionate has a density of 1.3±0.1 g/cm3 . Its boiling point is 583.9±50.0 °C at 760 mmHg . The vapour pressure is 0.0±3.7 mmHg at 25°C . The enthalpy of vaporization is 100.2±6.0 kJ/mol . The flash point is 307.0±30.1 °C . The index of refraction is 1.570 . The molar refractivity is 125.9±0.4 cm3 .

Scientific Research Applications

Asthma Management

Fluticasone Propionate (FP) is widely used in the management of asthma. Researchers have developed nano-encapsulated particles for a fixed-dose combination of FP and Salmeterol, aiming to improve pulmonary drug delivery . These nanoaggregates are synthesized using interfacial polycondensation, resulting in nanocapsules that can effectively reach the lower parts of the lungs. This advancement in respiratory drug delivery is significant for enhancing the treatment of asthma.

Allergic Rhinitis Treatment

As a potent corticosteroid, FP is also employed in treating allergic rhinitis. Its efficacy is notable, despite its insolubility in water. To overcome this, cyclodextrins are used to form inclusion complexes with FP, which increases the stability and bioavailability of the drug . This application is crucial for providing relief from nasal symptoms associated with allergies.

Analytical Method Development

In pharmaceutical research, developing reliable analytical methods is essential. A validated High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative and qualitative determination of FP in inhalation particles. This method is adaptable for routine analysis in the pharmaceutical industry and can be used for various tests, including assays, impingers, impactors, diffusion cells, and dissolutions .

Enhanced Drug Stability and Bioavailability

The formation of inclusion complexes with cyclodextrins not only improves the solubility of FP but also its stability and bioavailability. This application is particularly beneficial for drugs that are insoluble in water, as it allows for more effective treatments with potentially lower dosages and reduced side effects .

Nanoaggregates for Drug Delivery

The use of nanoaggregates for drug delivery represents a significant leap in pharmaceutical technology. FP has been incorporated into nanoaggregates using polyamides based on L-lysine amino acid, which are biocompatible and biodegradable. This method shows promise for delivering potent drugs like FP more effectively to the targeted areas in the body .

Electrochemical Immunosensors

FP has been utilized in the development of electrochemical immunosensors. These sensors employ nano-Au/FP and are based on an indirect competitive method. They combine the nanoscale effect, superior conductivity of nano-Au, and the stable Au−S chemical bond, along with the strong interaction between glucocorticoid and the receptor. Such sensors can be used for the multi-residue detection of glucocorticoids, showcasing the versatility of FP in advanced diagnostic applications .

Mechanism of Action

Target of Action

Cloticasone propionate, also known as Fluticasone propionate, is a synthetic glucocorticoid . It primarily targets glucocorticoid receptors , which play a crucial role in regulating inflammation in the body.

Mode of Action

Fluticasone propionate works by activating glucocorticoid receptors and inhibiting lung eosinophilia . This interaction results in the suppression of various cell types and mediators of inflammation .

Biochemical Pathways

Fluticasone propionate affects the biochemical pathways related to inflammation. It may depress the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .

Pharmacokinetics

Fluticasone propionate has a bioavailability of 0.51% when administered intranasally . It is metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of fluticasone propionate is approximately 10 hours , and it is excreted through the kidneys . These ADME properties impact the bioavailability of the drug, influencing its therapeutic effects.

Result of Action

The activation of glucocorticoid receptors by fluticasone propionate leads to a decrease in inflammation. This results in relief from symptoms associated with conditions like asthma, inflammatory pruritic dermatoses, and nonallergic rhinitis . In vitro tests have shown that fluticasone propionate can influence the behavior of respiratory tract bacteria, including altering the expression of several bacterial genes .

Action Environment

The action of fluticasone propionate can be influenced by various environmental factors. For instance, the operating conditions (such as speed and mixing time), the size of the carrier, and the storage conditions can affect the interaction between the drug and its targets, thereby influencing its efficacy . Additionally, higher humidity can increase the adhesion of the drug to the carrier, reducing its dispersion and potentially decreasing its efficacy .

Safety and Hazards

Long-term use or high doses of Flonase (fluticasone) may increase the risk of having side effects such as a serious allergic reaction, hormonal (adrenal gland) disorder, nose sores, a yeast (fungal) infection in your throat or nose, a higher risk of infections, cataracts or glaucoma, weak bones or osteoporosis .

Future Directions

Fluticasone propionate is a very effective drug, but it has the inconvenient factor of being insoluble in water . Future research could focus on improving this limitation. For example, cyclodextrins were used to improve this limitation because of their ability to form inclusion complexes with guest drug molecules as well as increase the stability and bioavailability of the drugs .

properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClF2O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLBCBPGBUAVJQ-CENSZEJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClF2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cloticasone propionate

CAS RN

80486-69-7
Record name Cloticasone propionate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080486697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOTICASONE PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/633N8637G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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